molecular formula C26H28N2O4S2 B11231153 6-tert-butyl-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231153
M. Wt: 496.6 g/mol
InChI Key: UKOIHBUGSFHZAF-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties

Properties

Molecular Formula

C26H28N2O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H28N2O4S2/c1-26(2,3)18-13-14-23-22(15-18)28(34(30,31)21-11-6-5-7-12-21)17-24(32-23)25(29)27-19-9-8-10-20(16-19)33-4/h5-16,24H,17H2,1-4H3,(H,27,29)

InChI Key

UKOIHBUGSFHZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Ring: This is usually achieved through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine ring using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Tert-Butyl Group: This can be done through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Methylsulfanyl Phenyl Group: This step involves a nucleophilic substitution reaction where a methylsulfanyl phenyl derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the benzenesulfonyl group, potentially converting it to a benzene thiol derivative.

    Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural properties make it suitable for developing advanced materials, including polymers and resins.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The tert-butyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazine ring and the specific arrangement of substituents enhance its potential for diverse applications in scientific research and industry.

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